4-(Propylsulfanyl)butan-2-amine
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Overview
Description
4-(Propylsulfanyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a propylsulfanyl group attached to the butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfanyl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable halide precursor with a propylsulfanyl group. For example, the reaction of 4-chlorobutan-2-amine with propylthiol in the presence of a base can yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Propylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form corresponding amines with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
4-(Propylsulfanyl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propylsulfanyl)butan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Propylsulfanyl)butan-1-amine: Similar structure but with the amine group at a different position.
Butylamine: A simpler amine without the propylsulfanyl group.
Methylamine: A smaller amine with a single carbon chain.
Uniqueness
4-(Propylsulfanyl)butan-2-amine is unique due to the presence of both the propylsulfanyl group and the butan-2-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H17NS |
---|---|
Molecular Weight |
147.28 g/mol |
IUPAC Name |
4-propylsulfanylbutan-2-amine |
InChI |
InChI=1S/C7H17NS/c1-3-5-9-6-4-7(2)8/h7H,3-6,8H2,1-2H3 |
InChI Key |
UTFSBKYXFIEDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC(C)N |
Origin of Product |
United States |
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